Cas no 12402-46-9 (3-NITROBENZONITRILE)
3-NITROBENZONITRILE Chemical and Physical Properties
Names and Identifiers
-
- 3-NITROBENZONITRILE
- AKOS B004093
- 3-CYANONITROBENZENE
- Benzonitrile, 3-nitro-, radical ion(1-) (9CI)
- 3-cyano-1-nitrobenzene
- 619-24-9
- NSC 5382
- AKOS000304441
- EN300-18272
- AC-10299
- CHEMBL57012
- D73176
- 3-nitrobenzenecarbonitrile
- META-CYANONITROBENZENE
- SY008007
- A833486
- m-Nitrocyanobenzene
- UPCMLD0ENAT5345030:001
- MFCD00007194
- 3-nitrobenzonitril
- SCHEMBL57152
- m-Cyanonitrobenzene
- Z57756579
- 3-Nitro-benzonitrile
- CCRIS 2327
- N0170
- 3-cyanonitrobenzene-
- 3-Nitrobenzonitrile, 98%
- Q63399425
- Benzonitrile, 3-nitro-
- PS-4576
- CS-0059137
- InChI=1/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4
- WLN: WNR CCN
- A935271
- NS00034847
- Benzonitrile, m-nitro-
- FT-0616243
- W-105077
- DTXSID5060697
- M-NITROBENZONITRILE
- NSC5382
- 12402-46-9
- NSC-5382
- AC-907/25014352
- AI3-16310
- EINECS 210-587-7
-
- Inchi: 1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H
- InChI Key: RUSAWEHOGCWOPG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=C(C#N)C=1)=O
Computed Properties
- Exact Mass: 148.027277375g/mol
- Monoisotopic Mass: 148.027277375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- Melting Point: 114-117 °C(lit.)
- PSA: 50.09000
- LogP: 1.20798
3-NITROBENZONITRILE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA27575-25g |
Benzonitrile, 3-nitro-, radical ion(1-) (9CI) |
12402-46-9 | 25g |
$145.00 | 2024-01-04 | ||
| A2B Chem LLC | AA27575-100g |
Benzonitrile, 3-nitro-, radical ion(1-) (9CI) |
12402-46-9 | 100g |
$313.00 | 2024-01-04 |
3-NITROBENZONITRILE Suppliers
3-NITROBENZONITRILE Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-NITROBENZONITRILE
Recent Advances in the Study of 3-Nitrobenzonitrile (CAS: 12402-46-9): Applications and Mechanisms in Chemical Biology and Pharmaceutical Research
The compound 3-Nitrobenzonitrile (CAS: 12402-46-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and drug development. This research brief aims to summarize the latest findings regarding its synthesis, biological activity, and potential therapeutic applications, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the role of 3-Nitrobenzonitrile in the synthesis of heterocyclic compounds, which are pivotal in the development of novel pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of benzimidazole derivatives, which exhibit potent antimicrobial and anticancer properties. The study employed a multi-step synthetic route, optimizing reaction conditions to achieve high yields and purity, underscoring the compound's reliability as a building block in medicinal chemistry.
In addition to its synthetic applications, 3-Nitrobenzonitrile has been investigated for its direct biological effects. Research published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of 3-Nitrobenzonitrile exhibit inhibitory activity against specific enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents, with further studies underway to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Another area of interest is the compound's role in agrochemical research. A 2024 report in Pest Management Science detailed the use of 3-Nitrobenzonitrile derivatives as precursors for the synthesis of novel pesticides with enhanced efficacy and reduced environmental toxicity. The study emphasized the importance of structural modifications to improve target specificity and biodegradability, aligning with the growing demand for sustainable agrochemical solutions.
Despite these promising applications, challenges remain in the large-scale production and clinical translation of 3-Nitrobenzonitrile-based compounds. Issues such as scalability, cost-effectiveness, and regulatory compliance require further investigation. Collaborative efforts between academia and industry are essential to address these hurdles and unlock the full potential of this versatile molecule.
In conclusion, 3-Nitrobenzonitrile (CAS: 12402-46-9) continues to be a focal point in chemical biology and pharmaceutical research, with its applications spanning drug discovery, agrochemical development, and beyond. Ongoing studies are expected to uncover new insights into its mechanisms and expand its utility, solidifying its position as a valuable tool in the researcher's arsenal.
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